3-INDOXYL CHOLINE PHOSPHATE
Description
3-Indoxyl Choline Phosphate (CAS 439809-44-6) is a choline-containing organophosphate derivative characterized by an indole moiety linked to a phosphocholine group. Its molecular formula is C₁₃H₁₉N₂O₄P, with a molecular weight of 298.27 g/mol . Structurally, it combines a 1H-indol-3-yl group with a trimethylammonioethyl phosphate backbone, enabling unique physicochemical and biological properties. Its synthesis and stability likely depend on the reactivity of the indole ring and the phosphate-choline linkage, which may influence solubility and enzymatic interactions.
Properties
IUPAC Name |
1H-indol-3-yl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O4P/c1-15(2,3)8-9-18-20(16,17)19-13-10-14-12-7-5-4-6-11(12)13/h4-7,10,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOPGZGLXBVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124867 | |
| Record name | Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439809-44-6 | |
| Record name | Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439809-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-indoxyl choline phosphate typically involves the reaction of indoxyl with a phosphate ester to form 3-indoxyl phosphate. This intermediate is then reacted with choline to produce the final compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control is also common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Enzymatic Hydrolysis and Detection Mechanisms
This compound serves as a substrate for phosphatidylcholine-specific phospholipase C (PC-PLC) . Hydrolysis by the enzyme releases 5-bromo-4-chloro-3-indole, which undergoes oxidative dimerization to form an insoluble blue precipitate .
Reaction Pathway :
Applications :
-
Enzyme Activity Assays : The colorimetric change enables real-time tracking of PC-PLC activity in biological samples .
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Histochemical Staining : Used to localize enzyme activity in tissues, aiding in cellular structure visualization .
Comparative Reactivity with Other Enzymes
While primarily a substrate for PC-PLC, related indoxyl derivatives interact with other enzymes:
| Enzyme | Substrate | Product | Detection Method |
|---|---|---|---|
| Alkaline Phosphatase | 3-Indoxyl phosphate | Indigo (blue) | Spectrophotometry (670 nm) |
| Acetylcholinesterase | Indoxylacetate | Indoxyl + acetate | Colorimetry |
Key Findings :
-
Selectivity : 5-Bromo-4-chloro-3-indoxyl choline phosphate shows minimal cross-reactivity with alkaline phosphatase, making it specific for PC-PLC .
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Interference Mitigation : Additives like iso-OMPA (a BuChE inhibitor) prevent false signals in mixed enzyme systems .
Stability and Reaction Kinetics
Hydrolysis Kinetics :
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pH Sensitivity : Optimal enzymatic activity occurs at neutral pH (7.0–7.5).
-
Temperature : Reactions are typically conducted at 37°C to mimic physiological conditions .
Degradation Pathways :
Scientific Research Applications
3-Indoxyl choline phosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study phospholipase C activity.
Biology: Employed in cell proliferation and metabolism studies.
Medicine: Utilized in diagnostic assays for detecting enzyme activity related to various diseases.
Industry: Applied in the production of chromogenic substrates for biochemical assays.
Mechanism of Action
The mechanism of action of 3-indoxyl choline phosphate involves its hydrolysis by phospholipase C, which cleaves the phosphate group, releasing indoxyl. The indoxyl then undergoes oxidation to form indigo, a blue dye, which can be easily detected . This makes it a valuable tool in assays for detecting enzyme activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Choline Phosphate Chloride
- Structure: Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride.
- Key Features : Lacks the indole group, simplifying its structure. The chloride counterion enhances water solubility compared to 3-Indoxyl Choline Phosphate.
- Applications : Used as a precursor in phospholipid synthesis and biochemical assays .
5-Bromo-4-Chloro-3-Indolyl Phosphate
- Structure : Halogenated indoxyl phosphate (Br and Cl substitutions at positions 5 and 4 of the indole ring).
- Applications : Widely employed in enzymatic detection kits due to its colorimetric reactivity upon dephosphorylation .
Glycerophosphoinositol Choline
- Structure: Integrates a glycerol backbone, inositol, and choline phosphate (C₉H₁₈O₁₁P·C₅H₁₄NO).
- Key Features: The inositol group introduces additional hydroxyl groups, improving hydrophilicity and enabling interactions with signaling proteins.
Trimethyl Phosphate (TMP) and Triethyl Phosphate (TEP)
- Structure : Simple trialkyl phosphates (TMP: (CH₃O)₃PO; TEP: (C₂H₅O)₃PO).
- Key Features : Smaller molecular weights (TMP: 140.08 g/mol; TEP: 182.15 g/mol) and higher volatility compared to this compound.
- Applications : Primarily industrial solvents or flame retardants, lacking the biological relevance of choline-containing phosphates .

sn-Glycero-3-Phosphocholine
- Structure : Choline-linked glycerol phosphate.
- Key Features : A phospholipid precursor with critical roles in membrane integrity and lipid metabolism. The absence of an indole group differentiates its function from this compound.
- Applications : Used in nutraceuticals and membrane biophysics research .
Structural and Functional Comparison Table
Research Findings and Implications
- Structural Reactivity : The indole group in this compound may enable π-π stacking interactions with aromatic residues in proteins, a feature absent in simpler phosphates like TMP .
- Biological Specificity: Halogenated analogs (e.g., 5-Bromo-4-Chloro-3-Indolyl Phosphate) demonstrate how substituents can tailor compounds for diagnostic applications, whereas this compound’s unchlorinated structure may favor metabolic integration .
- Solubility and Bioavailability: The phosphocholine moiety enhances water solubility compared to non-choline phosphates, though halogenation or inositol addition alters partitioning in biological systems .
Biological Activity
3-Indoxyl choline phosphate (CAS Number: 439809-44-6) is a synthetic compound that plays a significant role in biochemical assays, particularly as a chromogenic substrate for detecting enzyme activity. This compound is notable for its application in studies related to phosphatidylcholine-specific phospholipase C (PC-PLC), which is crucial for various cellular processes.
This compound consists of a phosphate group, a choline molecule, and a 3-indoxyl group. Its molecular formula is with a molecular weight of 298.28 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for its functionality in biological assays.
| Property | Value |
|---|---|
| IUPAC Name | 1H-indol-3-yl 2-(trimethylazaniumyl)ethyl phosphate |
| Molecular Formula | C₁₃H₁₉N₂O₄P |
| Molecular Weight | 298.28 g/mol |
| CAS Number | 439809-44-6 |
The biological activity of this compound primarily involves its hydrolysis by phospholipase C. This enzyme cleaves the phosphate group, releasing indoxyl, which subsequently oxidizes to form indigo, a blue dye detectable in various assays. This mechanism underlies its utility in diagnostic applications and enzyme activity studies.
Applications in Research
This compound has diverse applications across several fields:
- Biochemical Assays : It serves as a substrate for PC-PLC, allowing researchers to measure enzyme activity through colorimetric changes.
- Cell Proliferation Studies : The compound is employed in studies examining cell metabolism and proliferation.
- Diagnostic Assays : It is utilized in clinical settings to detect enzyme activities related to various diseases.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in research:
- Enzymatic Activity Detection : A study demonstrated the effectiveness of using this compound as a substrate for PC-PLC, showing clear colorimetric changes that correlate with enzyme activity levels.
- Cell Metabolism Studies : In cell culture experiments, the compound was shown to influence metabolic pathways, indicating its role in cellular signaling and proliferation.
- Diagnostic Applications : Research has indicated that this compound can be used effectively in assays for detecting specific enzymatic activities associated with pathological conditions.
Comparison with Related Compounds
This compound is often compared to similar compounds like indoxyl sulfate and indole-3-acetic acid. Unlike indoxyl sulfate, which acts as a uremic toxin, this compound is specifically designed for biochemical applications, making it a valuable tool in research.
| Compound | Application | Unique Feature |
|---|---|---|
| This compound | Chromogenic substrate for PC-PLC | Specificity for phosphatidylcholine metabolism |
| Indoxyl Sulfate | Metabolic byproduct | Acts as a cardiotoxin |
| Indole-3-Acetic Acid | Plant growth hormone | Involved in plant signaling |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3-Indoxyl Choline Phosphate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves phosphorylation of choline derivatives using agents like 2-chloro-1,3,2-dioxaphospholane-2-oxide (). Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For quantification, use phosphatidylcholine assay protocols (e.g., homogenization in cold PBS, centrifugation, and spectrophotometric detection) as outlined in and . Ensure reproducibility by replicating reactions under controlled conditions (e.g., inert atmosphere, standardized temperatures).
Q. How can researchers optimize detection and quantification of this compound in biological samples?
- Methodological Answer : Utilize commercial phosphatidylcholine assay kits with modifications for specificity. Key steps include:
- Sample preparation: Homogenize tissues/cells in cold buffer, centrifuge to remove debris ().
- Assay calibration: Generate a standard curve using known concentrations ().
- Data normalization: Subtract background signals (e.g., from indoxyl derivatives) and average duplicates to reduce variability ().
- Cross-validate results with nuclear magnetic resonance (NMR) or thin-layer chromatography (TLC) to confirm structural integrity.
Advanced Research Questions
Q. What experimental designs are effective for investigating the role of this compound in phosphatidylcholine biosynthesis pathways?
- Methodological Answer :
- Hypothesis-driven approach : Compare phosphatidylcholine levels in knockout vs. wild-type cell lines using siRNA targeting choline kinases ( ).
- Isotopic tracing : Incorporate ³²P-labeled choline to track phosphorylation steps and quantify intermediates via autoradiography.
- Pathway inhibition : Use inhibitors (e.g., hemicholinium-3) to block choline uptake and measure downstream effects on this compound accumulation ( ).
- Data integration : Combine enzyme kinetics (Km/Vmax) with metabolomics datasets to model pathway flux ( ).
Q. How should researchers address contradictions in reported biochemical activities of this compound across studies?
- Methodological Answer :
- Scoping review : Systematically map literature to identify methodological disparities (e.g., assay conditions, sample sources) using frameworks from .
- Meta-analysis : Statistically reconcile data by applying fixed/random-effects models to calculate pooled effect sizes ( ).
- Controlled replication : Repeat key experiments under standardized conditions (pH, temperature, reagent batches) to isolate variables ( ).
- Error analysis : Quantify measurement uncertainties (e.g., via LINEST regression in Excel) and report 95% confidence intervals ( ).
Q. What strategies enable comparative analysis of this compound’s stability and reactivity against structurally analogous compounds?
- Methodological Answer :
- Structural analogs : Synthesize or source analogs (e.g., varying indoxyl substituents) and compare stability via accelerated degradation studies (e.g., heat, UV exposure).
- Kinetic profiling : Measure hydrolysis rates under physiological conditions (pH 7.4, 37°C) using spectrophotometric or fluorometric assays ().
- Computational modeling : Employ density functional theory (DFT) to predict reactive sites and correlate with empirical data ( ).
- Statistical rigor : Use ANOVA to assess inter-group differences and Tukey’s test for post-hoc comparisons ( ).
Methodological Considerations for Data Interpretation
- Standardization : Adopt protocols from and to minimize inter-lab variability (e.g., buffer composition, incubation times).
- Error mitigation : Predefine exclusion criteria for outliers (e.g., >2 SD from mean) and validate assumptions via residual plots ( ).
- Literature alignment : Align findings with foundational studies (e.g., phosphatidylcholine biosynthesis in ) while highlighting novel contributions ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

